molecular formula C12H27N3 B076012 1,3,5-Triisopropyl-1,3,5-triazinane CAS No. 10556-98-6

1,3,5-Triisopropyl-1,3,5-triazinane

Cat. No.: B076012
CAS No.: 10556-98-6
M. Wt: 213.36 g/mol
InChI Key: FBXRCTMIDHCRDT-UHFFFAOYSA-N
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Description

1,3,5-Triisopropyl-1,3,5-triazinane is an organic compound with the molecular formula C12H27N3 It belongs to the class of hexahydro-1,3,5-triazines, which are cyclic compounds containing three nitrogen atoms at alternating positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triisopropyl-1,3,5-triazinane can be synthesized through the condensation reaction of isopropylamine and formaldehyde. The reaction typically involves mixing isopropylamine with formaldehyde in a suitable solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triisopropyl-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted triazines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are often conducted in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine compounds with various functional groups.

Scientific Research Applications

1,3,5-Triisopropyl-1,3,5-triazinane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with triazine-based pharmacophores.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Triisopropyl-1,3,5-triazinane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with cellular components, leading to disruption of cell membranes or inhibition of enzyme activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1,3,5-Triacryloylhexahydro-1,3,5-triazine: Known for its use in polymer chemistry and as a cross-linking agent.

    1,3,5-Trimethyl-1,3,5-triazinane: Used in the synthesis of other organic compounds and as a reagent in chemical reactions.

    1,3,5-Tris(dimethylamino)propylhexahydro-1,3,5-triazine: Employed as a catalyst in polymerization reactions.

Uniqueness: 1,3,5-Triisopropyl-1,3,5-triazinane is unique due to its specific isopropyl substituents, which impart distinct steric and electronic properties

Properties

IUPAC Name

1,3,5-tri(propan-2-yl)-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXRCTMIDHCRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CN(CN(C1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147202
Record name 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine
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Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10556-98-6
Record name Hexahydro-1,3,5-tris(1-methylethyl)-1,3,5-triazine
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Record name 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine
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Record name s-Triazine,3,5-triisopropyl-
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Record name 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine
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Record name 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine
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Record name 1,3,5-Triisopropylhexahydro-1,3,5-triazine
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